2-Benzyl-1-hexyl-3-methylbenzene
Description
2-Benzyl-1-hexyl-3-methylbenzene is a polyaromatic hydrocarbon featuring a benzene core substituted with a benzyl group at position 2, a hexyl chain at position 1, and a methyl group at position 2. Its molecular formula is C₂₀H₂₄, with a molecular weight of 264.41 g/mol.
Properties
CAS No. |
917774-44-8 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-benzyl-1-hexyl-3-methylbenzene |
InChI |
InChI=1S/C20H26/c1-3-4-5-9-14-19-15-10-11-17(2)20(19)16-18-12-7-6-8-13-18/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3 |
InChI Key |
UMUATQSXLHBKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC(=C1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Chlorination-Reduction Sequence for Intermediate Synthesis
A critical intermediate in synthesizing 2-benzyl-1-hexyl-3-methylbenzene is 2-chloromethyl-3-methylbiphenyl, which can undergo reductive dechlorination to introduce alkyl chains. As demonstrated in CN103772151A, chlorination of 2,3-dimethylbiphenyl with chlorine gas under ultraviolet light at 40–120°C produces 2-chloromethyl-3-methylbiphenyl in 38.9% yield. Subsequent hydrogenation using palladium on carbon (0.1–5 mol%) and hydrogen gas (0.1–0.6 MPa) at 50–70°C reduces the chloromethyl group to a methylene bridge, yielding 2,3-dimethylbiphenyl with 91.4–97.6% efficiency. Adapting this protocol, the chloromethyl intermediate could react with hexylmagnesium bromide in a Grignard exchange to install the hexyl group, followed by benzylation via Friedel-Crafts alkylation.
Table 1: Chlorination-Reduction Parameters for Intermediate Synthesis
| Step | Conditions | Catalyst | Yield (%) |
|---|---|---|---|
| Chlorination | Cl₂, UV, 40–120°C, 3–10 h | None | 38.9 |
| Reduction | H₂, 50–70°C, 6–10 h | Pd/C (1–5 mol%) | 91.4–97.6 |
Catalytic Alkylation Using Acidic Molecular Sieves
The alkylation of benzene derivatives with alcohols or alkyl halides over acidic catalysts, as detailed in CN101624327A, offers a pathway to introduce methyl and hexyl groups. For instance, ZSM-5 molecular sieves catalyze the reaction between benzene and methanol at 300–500°C and 0.1–5.0 MPa, producing toluene with 100% methanol conversion and 48.33% selectivity. By substituting methanol with 1-hexanol or 1-chlorohexane, this method could enable the direct alkylation of 3-methyltoluene to form 1-hexyl-3-methylbenzene. Subsequent benzylation using benzyl chloride and metatitanic acid (H₂TiO₃) at 90–120°C, as described in CN103833509A, would furnish the target compound.
Table 2: Alkylation Performance of ZSM-5 Catalysts
| Substrate | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Selectivity (%) |
|---|---|---|---|---|
| Benzene | Methanol | 400 | 0.1 | 48.33 (toluene) |
| 3-Methyltoluene | 1-Chlorohexane | 350 | 0.5 | Hypothetical: 85 |
Friedel-Crafts Benzylation with Solid Acid Catalysts
Friedel-Crafts alkylation using metatitanic acid catalysts, as reported in CN103833509A, achieves 96–99% conversion of benzyl chloride to benzyltoluene derivatives. Applying this method, 1-hexyl-3-methylbenzene could react with benzyl chloride at 90–120°C in the presence of H₂TiO₃ roasted at 400–600°C, yielding 2-benzyl-1-hexyl-3-methylbenzene. The catalyst’s acidity and surface area, enhanced by high-temperature calcination, promote electrophilic substitution at the ortho position relative to the methyl group, ensuring regioselectivity.
Table 3: Friedel-Crafts Benzylation Conditions and Outcomes
| Catalyst Pretreatment | Reaction Temperature (°C) | Benzyl Chloride Conversion (%) | Monobenzyl:Di benzyl Ratio |
|---|---|---|---|
| H₂TiO₃, 600°C, 2 h | 120 | >99 | 4.4:1 |
Challenges and Strategic Considerations
- Regioselectivity Control : The methyl group’s ortho/para-directing effects may lead to competing substitution at the 4-position. Employing bulky catalysts or low temperatures could mitigate this.
- Hexyl Group Installation : Primary alkyl halides like 1-chlorohexane are prone to carbocation rearrangements during Friedel-Crafts reactions. Using zeolite catalysts with constrained pore structures (e.g., ZSM-22) may stabilize transition states and prevent isomerization.
- Product Separation : Vacuum distillation, as utilized in CN103772151A, effectively isolates intermediates and final products with boiling points differing by ≥20°C.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-hexyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Br₂ (bromination)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
2-Benzyl-1-hexyl-3-methylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-1-hexyl-3-methylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different functional groups that can interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Benzyl-1-hexyl-3-methylbenzene with compounds sharing alkyl, aryl, or functional group similarities, as derived from the evidence:
Table 1: Structural and Property Comparison
Key Comparisons
Substituent Effects on Physical Properties
- Alkyl Chain Length and Branching :
- 2-Benzyl-1-hexyl-3-methylbenzene’s hexyl chain provides moderate hydrophobicity and flexibility. In contrast, (1-ethyloctyl)benzene (C₁₆H₂₆) has a longer, linear octyl chain, likely reducing its boiling point compared to the branched hexyl analog .
- Aromatic vs. Polar Functional Groups :
- The amide and hydroxyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confer polarity and catalytic utility, unlike the purely hydrocarbon nature of 2-Benzyl-1-hexyl-3-methylbenzene .
Molecular Weight and Stability
- Hexaphenylbenzene (C₄₂H₃₀, MW 534.69) exhibits exceptional rigidity and thermal stability due to six phenyl substituents, whereas 2-Benzyl-1-hexyl-3-methylbenzene’s fewer substituents suggest lower melting points and greater conformational flexibility .
Reactivity and Applications Catalytic Potential: The N,O-bidentate group in the benzamide derivative enables metal-catalyzed C–H bond functionalization, a feature absent in 2-Benzyl-1-hexyl-3-methylbenzene due to its lack of coordinating heteroatoms . Material Science: Hexaphenylbenzene’s rigid structure is suited for optoelectronic materials, while 2-Benzyl-1-hexyl-3-methylbenzene’s aliphatic-aromatic hybrid structure may favor use in polymer plasticizers or surfactants.
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